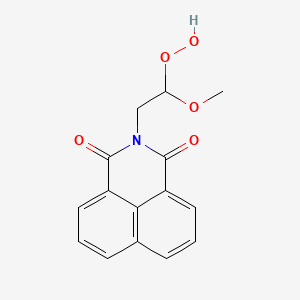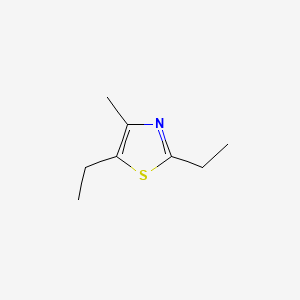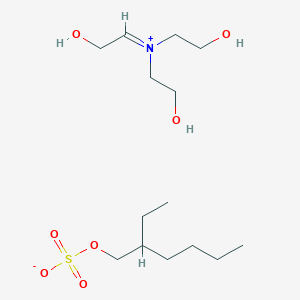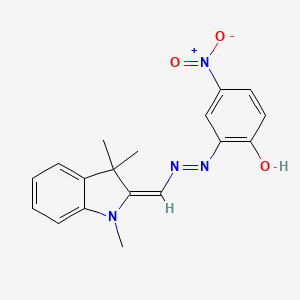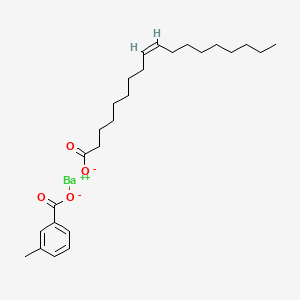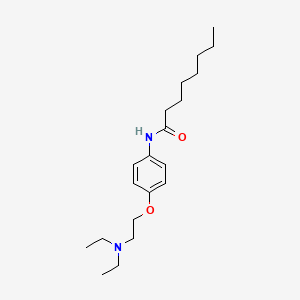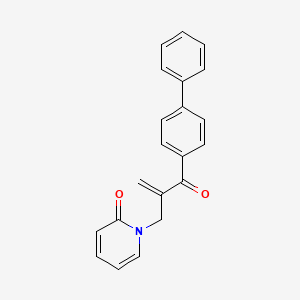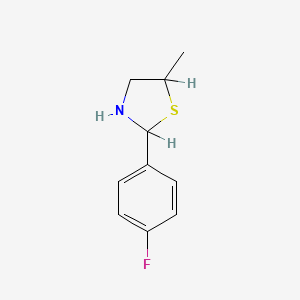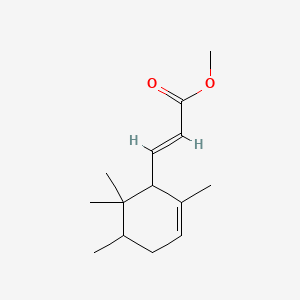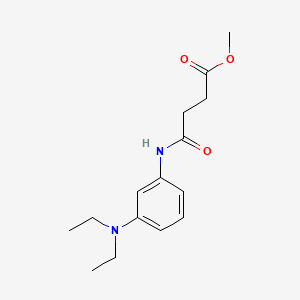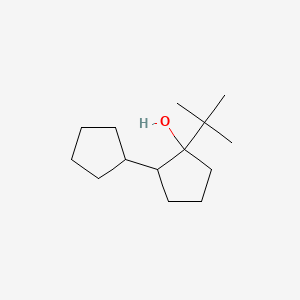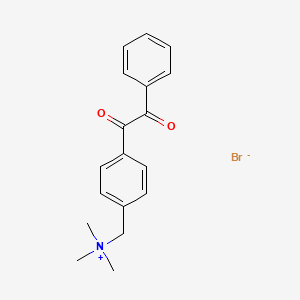
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H20BrNO2. This compound is known for its unique chemical structure, which includes a benzyl group, an oxophenylacetyl group, and a trimethylammonium group. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide typically involves the reaction of benzylamine with trimethylamine and an appropriate brominating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which is then treated with a brominating agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of iodide derivatives
Scientific Research Applications
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in surfactant applications.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl(p-(oxophenylacetyl)benzyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group and an oxophenylacetyl group differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
Properties
CAS No. |
78697-23-1 |
|---|---|
Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
trimethyl-[[4-(2-oxo-2-phenylacetyl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C18H20NO2.BrH/c1-19(2,3)13-14-9-11-16(12-10-14)18(21)17(20)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MSKRVURSTJTJTH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


